molecular formula C7H7N B14449272 Cyclohexa-2,4-diene-1-carbonitrile CAS No. 76356-97-3

Cyclohexa-2,4-diene-1-carbonitrile

Cat. No.: B14449272
CAS No.: 76356-97-3
M. Wt: 105.14 g/mol
InChI Key: NJAXHGAHWKKQRL-UHFFFAOYSA-N
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Description

Cyclohexa-2,4-diene-1-carbonitrile is an organic compound characterized by a six-membered ring with two double bonds and a nitrile group attached to one of the carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexa-2,4-diene-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclohexa-2,4-dienone with a suitable nitrile source under specific conditions. For instance, the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines can lead to the formation of bis-amides containing a diene moiety .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexa-2,4-diene-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, primary amines, and substituted derivatives of this compound.

Scientific Research Applications

Cyclohexa-2,4-diene-1-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which cyclohexa-2,4-diene-1-carbonitrile exerts its effects involves its ability to act as an electrophile or nucleophile in various chemical reactions. The nitrile group serves as a strong electrophilic center, attracting nucleophilic species and facilitating addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the double bonds and the nitrile group .

Comparison with Similar Compounds

Cyclohexa-2,4-diene-1-carbonitrile can be compared with other similar compounds such as cyclohexa-1,4-diene and cyclohexa-2,5-diene. These compounds share the cyclohexadiene core but differ in the position of the double bonds and the presence of functional groups. This compound is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs .

List of Similar Compounds

  • Cyclohexa-1,4-diene
  • Cyclohexa-2,5-diene
  • Cyclohexa-2,4-dienone

Properties

76356-97-3

Molecular Formula

C7H7N

Molecular Weight

105.14 g/mol

IUPAC Name

cyclohexa-2,4-diene-1-carbonitrile

InChI

InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-4,7H,5H2

InChI Key

NJAXHGAHWKKQRL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1C#N

Origin of Product

United States

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